Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate
Description
Properties
IUPAC Name |
methyl 2-(2-methoxy-N-methylsulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-16-10-7-5-4-6-9(10)12(18(3,14)15)8-11(13)17-2/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSXCHIWGCYBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyaniline, methylsulfonyl chloride, and glycine methyl ester.
Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydroxide) to facilitate the nucleophilic substitution reactions.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
Anticancer Properties
Research indicates that Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate may exhibit significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including gastric and breast cancers. The compound appears to interfere with cancer cell signaling pathways, leading to reduced viability and increased apoptosis in affected cells .
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific metabolic enzymes involved in cancer metabolism. This inhibition can alter cellular processes, contributing to its therapeutic effects. Studies suggest that it binds to the active sites of enzymes, effectively inhibiting their activity and modulating metabolic pathways.
Receptor Modulation
Evidence suggests that this compound interacts with various cellular receptors, potentially modulating their activity and influencing downstream signaling pathways. This interaction could play a critical role in its therapeutic applications, especially in targeting specific diseases .
Organic Synthesis
This compound is utilized in organic synthesis due to its unique structural components. The methoxyphenyl and methylsulfonyl groups facilitate diverse chemical reactions, allowing for the development of more complex molecules.
Synthesis Process
The synthesis typically involves a multi-step process utilizing large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed for enhanced efficiency in industrial applications.
Cancer Cell Line Studies
In vitro studies using various cancer cell lines have shown that this compound significantly reduces cell proliferation rates compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Enzyme Inhibition Assays
Enzyme assays have demonstrated that this compound effectively inhibits specific metabolic enzymes involved in cancer metabolism. These findings suggest potential applications in cancer therapeutics where metabolic reprogramming is a target.
Pharmacokinetic Studies
Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound, suggesting its viability as a therapeutic agent in clinical settings.
Mechanism of Action
The mechanism of action of Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets. The methoxyphenyl and methylsulfonyl groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Structural analogs of this compound vary in substituents on the phenyl ring or sulfonyl group, leading to differences in physicochemical properties, reactivity, and biological activity. Below is a comparative analysis:
Structural and Physicochemical Properties
Key Observations :
- Halogenation : Chlorinated derivatives (e.g., 3,4-dichloro in CAS: 432007-40-4) show increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Anticancer Activity
The compound HSP1604 (a structurally complex analog with a methylsulfonyl glycinate core) inhibits ERRα transcriptional activity, suppressing cancer cell proliferation and migration .
Biological Activity
Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of both a methoxy group and a methylsulfonyl group, suggests various biological activities that warrant detailed investigation.
Chemical Structure and Properties
The chemical formula of this compound is C10H13NO5S. The presence of functional groups such as methoxy and methylsulfonyl may enhance its polarity and ability to interact with biological targets, influencing its pharmacological properties.
The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets, including enzymes and receptors. The methoxyphenyl and methylsulfonyl groups may facilitate binding to these targets, potentially modulating their activity. However, detailed mechanisms remain to be elucidated through further experimental studies.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory effects, which could be relevant given the structural similarities .
- Anticancer Potential : The compound's ability to influence cellular processes may extend to anticancer activities, particularly through mechanisms involving angiogenesis and tumor growth inhibition .
Case Studies and Research Findings
- Antimicrobial Studies : In vitro testing has indicated that derivatives of methylsulfonyl-containing compounds can inhibit the growth of various pathogens. This compound may share these properties due to its structural features.
- Anti-inflammatory Mechanisms : Research has shown that compounds with similar functional groups can inhibit pro-inflammatory cytokines, suggesting that this compound might also reduce inflammation through similar pathways .
- Cancer Research : Studies on related compounds have demonstrated their efficacy in inhibiting cancer cell proliferation and inducing apoptosis. This raises the possibility that this compound could be effective against certain cancer types, particularly those characterized by enhanced angiogenesis .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with other glycinates and sulfonyl-containing compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-methoxyphenyl)glycine | Contains methoxy group | Antimicrobial, Anticancer |
| N-(methylsulfonyl)glycine | Contains methylsulfonyl group | Anti-inflammatory |
| This compound | Both methoxy and methylsulfonyl groups | Potentially antimicrobial, anti-inflammatory, anticancer |
Q & A
Basic: What are the common synthetic routes for Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate, and what challenges are encountered during synthesis?
Synthetic routes often involve alkylation or nucleophilic substitution strategies. For example, alkylating 2-methoxyphenylamine with methylsulfonyl-activated glycine derivatives is a starting point. However, challenges include competing side reactions such as diketopiperazine formation (from self-condensation of glycine derivatives) and incomplete substitution due to steric hindrance . Solid-phase synthesis using Merrifield resin with Boc-protected glycine has been proposed to mitigate these issues, achieving 76% yield and 95% purity by avoiding intermolecular side reactions .
Advanced: How can solid-phase synthesis be optimized to minimize diketopiperazine formation?
Optimization involves:
- Resin selection : Use Merrifield resin (2% crosslinked with divinylbenzene) to immobilize Boc-protected glycine, preventing intermolecular interactions .
- Reagent ratios : Employ cesium carbonate (1.5 equiv) and potassium iodide (1 equiv) to enhance nucleophilic substitution efficiency with 2-chloropyrimidine derivatives .
- Monitoring : Track conversion using ninhydrin tests to ensure complete substitution before cleavage from the resin .
- Cleavage conditions : Use sodium methoxide in methanol/THF to release the product while maintaining structural integrity .
Basic: What analytical techniques validate the structural integrity of this compound?
- 1H-NMR spectroscopy : Confirm substitution patterns (e.g., δ 8.21–8.25 ppm for aromatic protons, δ 3.70 ppm for methyl ester groups) .
- Purity assessment : HPLC or LC-MS to verify >95% purity, critical for biological studies .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 253.296 for methyl ester derivatives) validate molecular weight .
Advanced: How do derivatives of this compound modulate transcriptional activity in cancer cells?
Derivatives like HSP1604 (structurally analogous) inhibit ERRα transcriptional activity by direct binding, reducing expression of downstream oncogenes (e.g., MYC, CCND1). In vitro, this suppresses proliferation (IC₅₀ < 10 µM in breast cancer lines) and migration via MMP-9 downregulation. Methodologically, ERRα binding is confirmed through luciferase reporter assays and co-immunoprecipitation .
Advanced: How to resolve contradictory reactivity data in nucleophilic substitution reactions?
Contradictions arise from competing pathways (e.g., self-condensation vs. substitution). Strategies include:
- Temperature control : Perform reactions at 0°C to slow self-condensation, as shown in methanesulfonyl chloride-mediated substitutions .
- Base selection : Use non-nucleophilic bases (e.g., DIPEA) to avoid deprotonation-triggered side reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group .
Basic: What is the role of protecting groups in synthesizing this compound?
- Boc protection : Prevents undesired amine participation in side reactions during resin-based synthesis. Deprotection with TFA ensures selective exposure for substitution .
- Methyl ester groups : Stabilize the glycine moiety against hydrolysis during acidic/basic conditions .
Advanced: What in vitro models are suitable for studying its anti-cancer mechanisms?
- Cell lines : ERα-positive breast cancer (MCF-7), triple-negative (MDA-MB-231), and ERRα-overexpressing models .
- Assays :
Basic: How does steric hindrance from the 2-methoxyphenyl group influence reactivity?
The ortho-methoxy group creates steric bulk, slowing nucleophilic substitution. This necessitates:
- Elevated temperatures (e.g., reflux in DMF) .
- Prolonged reaction times (24–48 hours) .
- Catalytic iodide (e.g., KI) to enhance leaving-group displacement .
Advanced: Are computational methods applicable to predict its metabolic stability?
Yes. QSAR models and molecular docking (e.g., AutoDock Vina) predict:
- Metabolic hotspots : Methyl ester and sulfonyl groups as sites for hydrolysis .
- CYP450 interactions : Likely oxidation at the methoxy phenyl ring .
Experimental validation via hepatic microsome assays is recommended .
Basic: What safety precautions are critical during handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
